PTZ601

Description

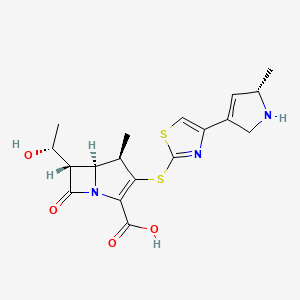

Razupenem is a broad-spectrum carbapenem with activity against gram-positive bacteria, including methicillin-resistant S. aureus.

RAZUPENEM is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

exhibits potent activity against methicillin-resistant staphylococci (MRS) and vancomycin-resistant enterococci (VRE); structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[4-[(5S)-5-methyl-2,5-dihydro-1H-pyrrol-3-yl]-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S2/c1-7-4-10(5-19-7)11-6-26-18(20-11)27-15-8(2)13-12(9(3)22)16(23)21(13)14(15)17(24)25/h4,6-9,12-13,19,22H,5H2,1-3H3,(H,24,25)/t7-,8+,9+,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGOMLIRJYURLQ-GOKYHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(CN1)C2=CSC(=N2)SC3=C(N4C(C3C)C(C4=O)C(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=C(CN1)C2=CSC(=N2)SC3=C(N4[C@H]([C@H]3C)[C@H](C4=O)[C@@H](C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045429 | |

| Record name | Razupenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426253-04-5 | |

| Record name | Razupenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426253-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Razupenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0426253045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Razupenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Razupenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAZUPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26020H3Q1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Phenothiazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine derivatives represent a cornerstone in the history of psychopharmacology, fundamentally altering the treatment of psychosis and other neurological and psychiatric disorders. This in-depth technical guide elucidates the core mechanism of action of this versatile class of compounds, focusing on their interactions with various neurotransmitter systems. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of the underlying molecular pathways.

Primary Pharmacodynamic Action: Dopamine Receptor Antagonism

The principal mechanism of action underlying the antipsychotic effects of phenothiazine derivatives is their ability to antagonize dopamine receptors, particularly the D2 subtype, in the central nervous system (CNS).[1][2][3] This blockade is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactivity of the mesolimbic dopamine pathway.[3]

Phenothiazines are classified as typical or first-generation antipsychotics and exhibit a higher affinity for D2 over D1 receptors.[3] Their antagonistic activity at D2 receptors disrupts the normal signaling cascade initiated by dopamine.

Dopamine D2 Receptor Signaling Pathway

The binding of phenothiazines to D2 receptors inhibits the Gαi/o protein-coupled signaling pathway. This leads to a decrease in the inhibition of adenylyl cyclase, thereby affecting the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

Multi-Receptor Binding Profile

Beyond their primary action on dopamine D2 receptors, phenothiazine derivatives exhibit a broad and complex pharmacology, interacting with a variety of other neurotransmitter receptors. This multi-receptor binding profile is responsible for both their therapeutic effects in other conditions and their wide range of side effects.[3][4]

The affinity of different phenothiazine derivatives for these receptors varies, leading to differences in their clinical profiles. These interactions include antagonism of:

-

Serotonin (5-HT) Receptors: Particularly the 5-HT2A and 5-HT2C subtypes.[5][6] This action may contribute to their efficacy against the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal side effects.

-

Adrenergic Receptors: Primarily α1-adrenergic receptors. Blockade of these receptors can lead to orthostatic hypotension and dizziness.

-

Muscarinic Acetylcholine (M) Receptors: Especially the M1 subtype.[4][7] This anticholinergic activity is responsible for side effects such as dry mouth, blurred vision, constipation, and urinary retention.

-

Histamine (H) Receptors: Predominantly the H1 subtype.[8][9] Antagonism at this receptor is the primary cause of the sedative effects of many phenothiazines.

Quantitative Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki values in nM) of several representative phenothiazine derivatives for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

| Compound | D1 | D2 | D3 | D4 |

|---|---|---|---|---|

| Chlorpromazine | 76.3 | 1.4 | 4.65 | 5.33 |

| Fluphenazine | 17.33 | 0.3 | 1.75 | 40 |

| Perphenazine | - | 0.14 | 0.13 | 17 |

| Thioridazine | 94.5 | 2.2 | 1.5 | 6 |

| Trifluoperazine | - | 0.3 | 1.75 | 40 |

Data compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[5][10]

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |

|---|---|---|---|---|---|

| Chlorpromazine | 2115.5 | 4.5 | 15.6 | - | - |

| Fluphenazine | 1040 | 37.93 | 982.5 | - | - |

| Perphenazine | 421 | 5.6 | 132 | - | - |

| Thioridazine | 144.4 | 27.67 | 53 | - | - |

| Trifluoperazine | - | 37.93 | 982.5 | - | - |

Data compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[5][10]

Table 3: Adrenergic, Muscarinic, and Histamine Receptor Binding Affinities (Ki, nM)

| Compound | α1A | α1B | M1 | H1 |

|---|---|---|---|---|

| Chlorpromazine | - | - | 3.09 | 3.21 |

| Fluphenazine | - | - | 1095 | 14.15 |

| Perphenazine | - | - | 1500 | 8 |

| Thioridazine | - | - | 12.8 | 16.5 |

| Trifluoperazine | - | - | 1095 | 14.15 |

Data compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[5][10]

Structure-Activity Relationship (SAR)

The therapeutic potency and side-effect profile of phenothiazine derivatives are intricately linked to their chemical structure. Key structural features that influence their activity include:[11][12][13]

-

Substitution at the 2-position of the phenothiazine ring: Electron-withdrawing groups (e.g., -Cl, -CF3) at this position increase antipsychotic activity.[11]

-

The nature of the side chain at the 10-position: A three-carbon chain between the ring nitrogen and the terminal amino group is optimal for neuroleptic activity.[11]

-

The terminal amino group: A tertiary amine is required for potent activity.[11] The nature of the substituent on this nitrogen also influences potency and side effects. For example, piperazine derivatives generally have higher potency and are associated with a greater incidence of extrapyramidal symptoms.[4]

Other Biological Activities

In addition to their receptor-blocking properties, some phenothiazines have been shown to inhibit calmodulin and protein kinase C (PKC).[14][15] These actions are generally observed at higher concentrations than those required for receptor antagonism and may contribute to some of their other biological effects, including potential anti-cancer properties.[14][16]

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The following provides a generalized protocol for a competitive radioligand binding assay.

General Experimental Workflow

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]

- 6. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]

- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. collaborativedrug.com [collaborativedrug.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medcraveonline.com [medcraveonline.com]

- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. innoprot.com [innoprot.com]

The Phenothiazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenothiazine tricycle, a serendipitous discovery stemming from the dye industry, has evolved into a cornerstone of medicinal chemistry. Its unique, butterfly-shaped, sulfur- and nitrogen-containing heterocyclic structure has proven to be a remarkably versatile scaffold, giving rise to a plethora of drugs with a wide spectrum of therapeutic applications. Initially celebrated for revolutionizing the treatment of psychosis, the phenothiazine core continues to be a fertile ground for the discovery of novel agents targeting a diverse array of diseases, including cancer, microbial infections, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the phenothiazine scaffold in drug discovery, detailing its synthesis, mechanisms of action, structure-activity relationships, and key therapeutic applications, supported by quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.

Synthesis of the Phenothiazine Core and its Derivatives

The foundational 10H-phenothiazine core is primarily synthesized through the reaction of diphenylamine with sulfur.[1] This classical method, often catalyzed by iodine or anhydrous aluminum chloride, involves heating the reactants at high temperatures (140-260°C), leading to the cyclization and formation of the tricyclic system with the evolution of hydrogen sulfide.[1][2]

Modern synthetic strategies offer greater versatility and control for creating diverse derivatives. Key methods include:

-

Ullmann Condensation: This copper-catalyzed reaction allows for the synthesis of phenothiazines from 2-halodiarylamines. While effective, it often requires high temperatures and polar solvents.[3][4]

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, this method is widely used for synthesizing N-aryl phenothiazines under milder conditions than the Ullmann condensation.[5][6][7]

Derivatization of the phenothiazine scaffold is crucial for modulating its pharmacological properties. The most common modification sites are the nitrogen atom at position 10 (N-10) and the carbon atom at position 2 (C-2) of the aromatic ring. N-alkylation or N-acylation at the N-10 position and substitution with electron-withdrawing groups at the C-2 position have been shown to significantly influence the biological activity of the resulting compounds.

General Experimental Protocol for the Synthesis of 10H-Phenothiazine

This protocol describes the classical synthesis of the phenothiazine core from diphenylamine and sulfur.

Materials:

-

Diphenylamine

-

Sulfur powder

-

Iodine (catalytic amount)

-

Ethanol

Procedure:

-

A mixture of diphenylamine (0.01 mol), sulfur (0.02 mol), and a catalytic amount of iodine is placed in a round-bottom flask.[1]

-

The flask is heated in a sand bath to a temperature of 250-260°C for approximately 5 hours.[1]

-

After cooling, the reaction mixture is dissolved in hot ethanol.[1]

-

The ethanolic solution is then poured into water, causing the precipitation of crude phenothiazine.[1]

-

The yellow precipitate is collected by filtration and recrystallized from ethanol to yield pure 10H-phenothiazine.[1]

Mechanism of Action: From Dopamine Receptors to Multifaceted Targets

The initial success of phenothiazines as antipsychotics is attributed to their antagonist activity at dopamine D2 receptors in the central nervous system.[8][9] By blocking these receptors, phenothiazines reduce the excessive dopaminergic neurotransmission associated with the positive symptoms of schizophrenia.[8]

However, the therapeutic potential of the phenothiazine scaffold extends far beyond dopamine receptor blockade. Derivatives have been shown to interact with a multitude of other biological targets, including:

-

Cholinergic Receptors: Some phenothiazines exhibit anticholinergic properties by blocking muscarinic receptors.[8]

-

Adrenergic and Serotonergic Receptors: Various derivatives also show affinity for alpha-adrenergic and serotonin receptors.[10]

-

Protein Kinase C (PKC): Phenothiazines can inhibit PKC, an enzyme involved in various cellular signaling pathways, which may contribute to their anticancer effects.[11]

-

P-glycoprotein (P-gp): Certain phenothiazine derivatives can inhibit the P-gp efflux pump, a key mechanism of multidrug resistance in cancer cells.[12]

-

Cholinesterases: Phenothiazine-based compounds have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them promising candidates for the treatment of Alzheimer's disease.[13][14]

Dopamine D2 Receptor Antagonism Signaling Pathway

The primary mechanism of action for the antipsychotic effects of phenothiazines involves the blockade of the dopamine D2 receptor, a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase.

Caption: Dopamine D2 receptor antagonism by phenothiazines.

Structure-Activity Relationships (SAR)

The biological activity of phenothiazine derivatives is highly dependent on their chemical structure. Key SAR observations include:

-

Substitution at C-2: The presence of an electron-withdrawing group (e.g., -Cl, -CF3) at the C-2 position of the phenothiazine ring generally enhances antipsychotic activity.[15]

-

N-10 Side Chain: A three-carbon chain separating the nitrogen at position 10 from the terminal amino group is optimal for neuroleptic activity.[15]

-

Terminal Amino Group: The terminal amino group should be tertiary for potent antipsychotic effects.[15] Piperazine-containing side chains often confer higher potency than simple alkylamino side chains.[16]

Caption: Key structure-activity relationships of phenothiazines.

Therapeutic Applications and Quantitative Data

The versatility of the phenothiazine scaffold is reflected in its wide range of therapeutic applications. The following sections summarize the key areas of investigation, supported by quantitative data on the biological activity of representative derivatives.

Antipsychotic Activity

Phenothiazines were the first class of effective antipsychotic drugs and remain in use for the treatment of schizophrenia and other psychotic disorders.[8][9]

Table 1: Dopamine D2 Receptor Binding Affinities of Phenothiazine Antipsychotics

| Compound | D2 Receptor Ki (nM) |

| Chlorpromazine | 3.1 |

| Fluphenazine | 0.4 |

| Perphenazine | 0.8 |

| Thioridazine | 3.6 |

| Trifluoperazine | 1.1 |

Data compiled from various sources.

Anticancer Activity

A growing body of evidence supports the potential of phenothiazine derivatives as anticancer agents.[2][3][17] Their cytotoxic effects are mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[18]

Table 2: In Vitro Cytotoxicity of Phenothiazine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Trifluoperazine | PC-3 (Prostate) | 6.67[3] |

| N-alkylated phenothiazine-dithiocarbamate hybrid | PC-3 (Prostate) | 11.59[1][19] |

| Piperazine-based phenothiazine | MDA-MB-231 (Breast) | 1.16[3] |

| Chalcone-based phenothiazine | MCF-7 (Breast) | 12[3] |

| 10H-3,6-Diazaphenothiazine | SNB-19 (Glioblastoma) | 0.46 µg/mL[2] |

| 10H-3,6-Diazaphenothiazine | C-32 (Melanoma) | 0.72 µg/mL[2] |

Antimicrobial Activity

Phenothiazine derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[20][21] They are particularly interesting as potential treatments for multidrug-resistant infections.

Table 3: Minimum Inhibitory Concentrations (MICs) of Phenothiazine Derivatives Against Bacteria

| Compound | Organism | MIC (g/L) |

| Promethazine | Acinetobacter baumannii | 0.05 - 0.6 |

| Trifluoperazine | Acinetobacter baumannii | 0.05 - 0.6 |

| Thioridazine | Acinetobacter baumannii | 0.05 - 0.6 |

| Chlorpromazine | Acinetobacter baumannii | 0.05 - 0.6 |

Anti-Alzheimer's Disease Activity

The ability of phenothiazines to inhibit cholinesterases has positioned them as a promising scaffold for the development of drugs to treat Alzheimer's disease.[7][13]

Table 4: Cholinesterase Inhibitory Activity of Phenothiazine Derivatives

| Compound | Enzyme | IC50 (µM) |

| 2-chloro-10H-phenothiazin-10-yl-(4-methoxyphenyl)methanone | Acetylcholinesterase (AChE) | 5.9 |

| 2-chloro-10H-phenothiazin-10-yl-(4-methoxyphenyl)methanone | Butyrylcholinesterase (BuChE) | 5.3 |

| Various phenothiazine derivatives | Butyrylcholinesterase (BuChE) | 0.05 - 5 (Ki)[14] |

Experimental Protocols for Biological Evaluation

The following are generalized protocols for key in vitro assays used to evaluate the biological activity of phenothiazine derivatives.

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This assay measures the affinity of a test compound for the dopamine D2 receptor by its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor

-

Radioligand (e.g., [³H]-Spiperone)

-

Test phenothiazine derivative

-

Non-specific agent (e.g., 10 µM Haloperidol)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4)

-

96-well plates

-

Cell harvester and glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with a range of concentrations of the test compound.[22]

-

Add the assay buffer, a fixed concentration of the radioligand, the cell membranes, and either the test compound or the non-specific agent to the appropriate wells.[22]

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value.

MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test phenothiazine derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

-

Treat the cells with serial dilutions of the phenothiazine derivative and a vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).[14]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]

-

Add the solubilization solution to each well to dissolve the formazan crystals.[23]

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of the test compound to determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE and its inhibition by test compounds.

Materials:

-

Purified acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test phenothiazine derivative

-

Assay buffer (e.g., phosphate buffer, pH 8.0)

-

96-well plates

-

Spectrophotometer (microplate reader)

Procedure:

-

In a 96-well plate, add the assay buffer, AChE enzyme solution, and the test compound at various concentrations.[8]

-

Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[11]

-

Add DTNB to each well.[8]

-

Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide.[11]

-

The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.[8][11]

-

Calculate the rate of the enzymatic reaction and the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

General Workflow for Phenothiazine Drug Discovery

The process of discovering and developing new drugs based on the phenothiazine scaffold typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: General workflow for phenothiazine-based drug discovery.

Conclusion

The phenothiazine scaffold, with its rich history and diverse pharmacological profile, remains a highly privileged structure in the field of drug discovery. Its synthetic tractability and the profound impact of structural modifications on biological activity provide a robust platform for the development of new therapeutic agents. From its initial success in treating psychosis to its emerging roles in oncology, infectious diseases, and neurodegenerative disorders, the phenothiazine core continues to inspire the design and synthesis of novel molecules with the potential to address significant unmet medical needs. The data and protocols presented in this guide aim to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable scaffold.

References

- 1. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Preliminary studies on phenothiazine-mediated reversal of multidrug resistance in mouse lymphoma and COLO 320 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US2360295A - Preparation of phenothiazine - Google Patents [patents.google.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. policycommons.net [policycommons.net]

- 13. Synthesis of Phenothiazine from Diphenylamine.pptx [slideshare.net]

- 14. benchchem.com [benchchem.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. benchchem.com [benchchem.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. researchgate.net [researchgate.net]

- 19. dctd.cancer.gov [dctd.cancer.gov]

- 20. bosterbio.com [bosterbio.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. MTT assay overview | Abcam [abcam.com]

A Technical Guide to the Synthesis and Characterization of Novel Phenothiazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel phenothiazine derivatives. Phenothiazine, a tricyclic heterocyclic compound, serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anticancer, antimicrobial, and antioxidant properties.[1][2][3][4] This guide details contemporary synthetic methodologies, advanced characterization techniques, and explores the mechanistic insights into their biological action.

I. Synthesis of Novel Phenothiazine Derivatives

The synthesis of new phenothiazine compounds is a dynamic area of research, with methodologies evolving to enhance efficiency, diversity, and yield. Modern approaches often focus on one-pot multicomponent reactions and the use of catalysts or alternative energy sources like ultrasound to drive reactions.[1][2]

A prevalent strategy involves the modification of the phenothiazine core at the N-10 position. This can be achieved through acylation followed by amidation to introduce a variety of functional groups.[5]

General Synthetic Protocol: N-Acylcarboxamide Phenothiazine Derivatives

A common synthetic route begins with the acylation of a suitable phenothiazine starting material.[5] The resulting intermediate, a 10-yl acyl chloride, is then reacted with an appropriate alkylamine to yield the desired N-acylcarboxamide derivative.[5]

Step 1: Synthesis of 10-yl Acyl Chloride Intermediate

-

To a solution of phenothiazine in a suitable solvent such as tetrahydrofuran (THF), an acyl chloride is added.[5]

-

The reaction mixture is stirred at room temperature until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of Final Phenothiazine Derivative

-

The crude 10-yl acyl chloride intermediate is dissolved in a solvent like THF.

-

This solution is added dropwise to a solution of the desired alkylamine.

-

The reaction mixture is heated under reflux until the reaction is complete.[5]

-

The final product is then isolated and purified using standard techniques such as column chromatography.

The following diagram illustrates this synthetic workflow:

Caption: Synthetic workflow for novel phenothiazine derivatives.

II. Characterization of Novel Phenothiazine Compounds

The structural elucidation and purity determination of newly synthesized phenothiazine derivatives are accomplished through a combination of spectroscopic and analytical techniques.

Key Characterization Techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups in the molecule. For instance, the C=O stretching frequency can confirm the presence of a carbonyl group in acylated derivatives.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the detailed molecular structure. ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR reveals the carbon skeleton.[1][5]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, further confirming the structure.[1][5]

-

Single-Crystal X-ray Diffraction: Provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[6][7]

-

Elemental Analysis: Determines the elemental composition of the compound, which is compared with the calculated theoretical values to confirm the empirical formula.[5]

The general workflow for the characterization of a novel phenothiazine compound is depicted below:

Caption: General workflow for compound characterization.

III. Quantitative Data Summary

The following tables summarize representative quantitative data for a series of newly synthesized phenothiazine derivatives, highlighting key physical and spectroscopic properties.

Table 1: Physical and Yield Data for Novel Phenothiazine Derivatives

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| PTZ-D1 | C₂₁H₁₈N₂O₂S | 378.45 | 78 | 152-154 |

| PTZ-D2 | C₂₂H₂₀N₂O₂S | 392.48 | 82 | 165-167 |

| PTZ-D3 | C₂₃H₂₂N₂O₂S | 406.51 | 75 | 148-150 |

| PTZ-D4 | C₂₀H₁₅ClN₂OS | 382.87 | 85 | 171-173 |

Table 2: Key Spectroscopic Data for Novel Phenothiazine Derivatives

| Compound ID | FT-IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm, key signals) | ¹³C NMR (δ, ppm, key signals) | Mass Spec (m/z, [M]⁺) |

| PTZ-D1 | 1685 | 7.1-7.8 (m, Ar-H), 3.4 (t, CH₂) | 169.2 (C=O), 144.5 (C-S) | 378.1 |

| PTZ-D2 | 1688 | 7.0-7.7 (m, Ar-H), 3.5 (t, CH₂) | 169.5 (C=O), 144.3 (C-S) | 392.1 |

| PTZ-D3 | 1682 | 7.1-7.9 (m, Ar-H), 3.4 (t, CH₂) | 169.0 (C=O), 144.6 (C-S) | 406.2 |

| PTZ-D4 | 1692 | 7.2-8.0 (m, Ar-H), 3.6 (t, CH₂) | 170.1 (C=O), 145.0 (C-S) | 382.0 |

IV. Biological Activity and Signaling Pathways

Novel phenothiazine derivatives are frequently evaluated for their potential as therapeutic agents. Their biological activities are diverse and can include anticancer, antimicrobial, and enzyme inhibitory effects.[1][8][9]

Anticancer Activity

Many newly synthesized phenothiazine compounds have demonstrated significant cytotoxicity against various cancer cell lines.[1][8] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[10]

For instance, some phenothiazine derivatives have been shown to induce apoptosis by activating caspase-3, a key executioner caspase in the apoptotic cascade.[10]

The following diagram illustrates a simplified signaling pathway for apoptosis induction:

Caption: Simplified apoptosis induction pathway.

V. Conclusion

The field of phenothiazine chemistry continues to be a fertile ground for the discovery of novel compounds with significant therapeutic potential. The synthetic strategies and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals. The ability to systematically synthesize and characterize new derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of next-generation phenothiazine-based drugs. The ongoing exploration of structure-activity relationships will further refine the design of compounds with enhanced efficacy and reduced side effects.[2]

References

- 1. tandfonline.com [tandfonline.com]

- 2. benthamscience.com [benthamscience.com]

- 3. scilit.com [scilit.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic and Photophysical Properties of Phenothiazines

Introduction

Phenothiazine (PTZ) is a sulfur and nitrogen-containing heterocyclic aromatic compound that forms the structural core of a versatile class of molecules.[1] Characterized by a non-planar, butterfly-shaped conformation, the phenothiazine nucleus is an excellent electron donor, a property conferred by its electron-rich nitrogen and sulfur heteroatoms.[1][2][3] This inherent electron-donating ability, combined with the flexibility for chemical modification at the N-10, S-5, and C-3,7 positions, allows for the fine-tuning of its electronic and photophysical properties.[2][4]

The advent of molecular engineering, particularly the "donor-acceptor" (D-A) approach, has propelled the development of a vast library of phenothiazine derivatives with tailored characteristics such as tunable energy levels, low bandgaps, and reversible redox behavior.[5] These properties make them highly attractive for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), photodynamic therapy (PDT), photocatalysis, and non-aqueous redox flow batteries.[2][6][7][8] This guide provides a comprehensive overview of the core electronic and photophysical properties of phenothiazines, details common experimental characterization protocols, and illustrates key mechanisms and workflows.

Core Electronic Properties

The electronic behavior of phenothiazines is foundational to their utility. Their strong electron-donating nature and reversible redox processes are central to their function in various applications.[9][10]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. In phenothiazine derivatives, the HOMO is typically delocalized on the electron-donating PTZ core, while the LUMO is predominantly located on the acceptor unit in D-A systems.[5][11] The energy difference between these orbitals (the HOMO-LUMO gap) dictates the molecule's absorption and emission characteristics and its potential in optoelectronic devices.[11] Structural modifications can systematically tune these energy levels; for instance, introducing electron-withdrawing groups can lower both HOMO and LUMO energy levels.[5][11]

Redox Behavior

Phenothiazines undergo reversible one-electron oxidation to form stable radical cations.[10][12] The ease of this oxidation is quantified by the first oxidation potential (Eox), a key parameter often measured by cyclic voltammetry. This potential can be precisely adjusted by adding electron-donating or electron-withdrawing substituents to the PTZ ring.[8][12] The remarkable stability of the resulting radical cations is a primary reason for their widespread use as hole-transport materials and in energy storage systems.[10][13] Some derivatives can undergo a second reversible oxidation at higher potentials.[10] The conformation of the PTZ unit—quasi-axial vs. quasi-equatorial—has also been shown to influence the redox potential.[14]

Table 1: Selected Electrochemical Properties of Phenothiazine Derivatives

| Compound/Derivative | First Oxidation Potential (Eox or E1/2) vs. Fc/Fc+ (V) | HOMO (eV) | LUMO (eV) | Optical Band Gap (Eoptg) (eV) |

| Phenothiazine (PTZ) | 0.16 | -5.20 | -1.60 | 3.29 |

| N-phenylphenothiazine (PTH) | - | - | - | - |

| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine (B(MEEO)EPT) | 0.65 | - | - | - |

| Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) | 1.12 | - | - | - |

| Extended Phenothiazine 1 | 0.26 | -4.95 | -1.75 | 3.20 |

| Extended Phenothiazine 2 | 0.36 | -5.04 | -1.82 | 3.22 |

| Extended Phenothiazine 3 | 0.27 | -4.96 | -2.18 | 2.78 |

| Extended Phenothiazine 4 | 0.31 | -5.00 | -2.25 | 2.75 |

| Extended Phenothiazine 5 | 0.26 | -4.95 | -2.31 | 2.64 |

| NPI-PTZ1 (Oxygen-free) | - | - | - | 2.28 |

| NPI-PTZ2 (S=O) | - | - | - | 2.63 |

| NPI-PTZ3 (S=O₂) | - | - | - | 2.71 |

Note: Values are compiled from various sources and experimental conditions. Fc/Fc⁺ refers to the ferrocene/ferricenium redox couple. Data sourced from[10],[15],[16],[17],[8].

Photophysical Properties

The interaction of phenothiazine derivatives with light gives rise to a rich set of photophysical phenomena, which are harnessed in applications ranging from bioimaging to solar energy conversion.

Absorption and Emission

Phenothiazine derivatives typically exhibit two main absorption regions in their UV-Vis spectra.[18] Bands at shorter wavelengths (250-400 nm) are attributed to localized π-π* transitions within the conjugated aromatic system.[18][19] In D-A type molecules, a lower energy band often appears at longer wavelengths (420-600 nm), corresponding to an intramolecular charge transfer (ICT) from the phenothiazine donor to the acceptor moiety.[18][20]

Upon photoexcitation, these molecules relax to the ground state via radiative (fluorescence, phosphorescence) and non-radiative pathways. The emission color and efficiency are highly tunable. For example, modifying the acceptor strength in D-A systems can shift the emission from blue to red.[21] The difference between the absorption and emission maxima is known as the Stokes shift, and a large Stokes shift often indicates a significant change in geometry between the ground and excited states.[19]

Excited States and Quantum Yield

The fate of the excited state is critical. The lowest excited singlet state (S₁) can decay via fluorescence or undergo intersystem crossing (ISC) to the lowest triplet state (T₁).[22] The triplet state is often responsible for photosensitization, particularly the generation of singlet oxygen in the presence of O₂.[22] Some derivatives exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows the harvesting of triplet excitons back to the singlet state, potentially leading to 100% internal quantum efficiency in OLEDs.[4][6]

The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is highly sensitive to molecular structure and environment. While unsubstituted phenothiazine has a very low quantum yield (<1%), the introduction of specific electron-withdrawing groups, such as a nitro (NO₂) group, can dramatically enhance emission, achieving quantum yields of up to 100% in nonpolar solvents.[23][24] This counterintuitive result is attributed to the substituent's effect on the nature of the electronic transition, favoring an allowed π-π* transition.[23]

Table 2: Selected Photophysical Properties of Phenothiazine Derivatives

| Compound/Derivative | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

| PTZ-NO₂ | Cyclohexane | - | - | - | 100%[23][24] |

| PTZ-CN | Cyclohexane | - | - | - | 24%[23] |

| PTZ-CHO | Cyclohexane | - | - | - | 4%[23] |

| Extended Phenothiazine 3 | CH₂Cl₂ | 412, 435 | 499 | 64 | 71%[4] |

| Extended Phenothiazine 4 | CH₂Cl₂ | 425, 449 | 511 | 62 | 68%[4] |

| Extended Phenothiazine 5 | CH₂Cl₂ | 436, 461 | 525 | 64 | 55%[4] |

| NPI-PTZ1 (Oxygen-free) | Toluene | 488 | 548 | 60 | 51%[17][25] |

| NPI-PTZ2 (S=O) | Toluene | 423 | 473 | 50 | 87%[17][25] |

| NPI-PTZ3 (S=O₂) | Toluene | 409 | 458 | 49 | 82%[17][25] |

| Dinitrophenothiazine S-oxide (3) | DMSO | 528 | 647 | 119 | - |

Note: Values are compiled from various sources and experimental conditions. Data sourced from[19],[4],[23],[24],[17],[25].

Experimental Protocols & Workflows

The characterization of novel phenothiazine derivatives relies on a standard set of analytical techniques to elucidate their electronic and photophysical properties.

General Characterization Workflow

The logical process for characterizing a newly synthesized phenothiazine derivative typically follows a standardized workflow to ensure comprehensive data collection on its structural, electronic, and photophysical properties.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the principal technique used to investigate the redox properties of phenothiazines.[12]

-

Objective: To determine the oxidation potentials (Eox) and assess the reversibility of the redox events.

-

Methodology:

-

Preparation: A solution of the phenothiazine derivative (typically ~1 mM) is prepared in a dry, degassed electrochemical solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).

-

Measurement: The potential is swept from an initial value to a final value and then back again, and the resulting current is measured.

-

Analysis: The potential at which oxidation occurs is identified from the resulting voltammogram. The process is typically referenced internally against the ferrocene/ferricenium (Fc/Fc⁺) redox couple. The HOMO energy level can be estimated from the onset of the first oxidation peak.[15]

-

UV-Vis Absorption and Fluorescence Spectroscopy

These techniques are fundamental for characterizing the photophysical properties.

-

Objective: To determine the absorption and emission spectra, Stokes shift, and fluorescence quantum yield.

-

Methodology:

-

Absorption Spectroscopy:

-

Solutions of the compound are prepared in spectroscopic-grade solvents (e.g., toluene, cyclohexane, DMSO) at a known concentration (typically 1x10⁻⁵ M).

-

The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε) are determined.[4]

-

-

Fluorescence Spectroscopy:

-

Using the same solutions, the sample is excited at or near its λabs.

-

The emission spectrum is recorded, and the wavelength of maximum emission (λem) is identified.

-

The fluorescence quantum yield (ΦF) is often determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate). Alternatively, an absolute method using an integrating sphere can be employed.[4][17]

-

-

Applications and Associated Mechanisms

The unique properties of phenothiazines enable their use in critical biomedical and technological applications.

Role in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, phenothiazine derivatives are frequently used as hole-transporting materials (HTMs) or as hosts for phosphorescent or TADF emitters.[6] Their high hole mobility and suitable HOMO levels facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, improving device efficiency and stability.

Mechanism of Photodynamic Therapy (PDT)

Phenothiazine derivatives, such as methylene blue, are effective photosensitizers for PDT, a cancer treatment modality.[7][26] The mechanism involves the generation of cytotoxic reactive oxygen species (ROS) upon light activation.

-

Administration & Localization: The phenothiazine photosensitizer (PS) is administered and preferentially accumulates in tumor tissue.

-

Light Activation: The tumor is irradiated with light of a specific wavelength, which is absorbed by the PS, promoting it from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The S₁ state is short-lived and undergoes intersystem crossing to a more stable, long-lived excited triplet state (T₁).

-

Energy Transfer: The T₁ state photosensitizer transfers its energy to molecular oxygen (³O₂), which is abundant in tissues, converting it to highly reactive singlet oxygen (¹O₂).

-

Cellular Damage: Singlet oxygen and other ROS induce oxidative stress, damaging cellular components (lipids, proteins, nucleic acids) and triggering cell death through apoptosis or necrosis.[27]

Conclusion and Future Outlook

The phenothiazine core remains a privileged scaffold in materials science and medicinal chemistry due to its robust electronic and photophysical properties. The ability to systematically tune its redox potentials, energy levels, and emissive characteristics through synthetic modification has led to significant advancements in organic electronics and photomedicine.[15][28] Future research will likely focus on developing novel derivatives with enhanced stability, higher quantum efficiencies, and red-shifted absorption for deeper tissue penetration in PDT.[7] The exploration of phenothiazine conformations and their impact on electrochemical performance represents a new frontier for designing next-generation materials for energy storage.[14] This guide serves as a foundational resource for professionals aiming to harness the remarkable potential of this versatile class of molecules.

References

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]

- 5. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC03421E [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. news-medical.net [news-medical.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Exploring the role of phenothiazine conformations and their interconversion on the electrochemical behaviour of organic electrodes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 15. Phenothiazine functional materials for organic optoelectronic applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Novel phenothiazine-based sensitizers for high-performance dye-sensitized solar cells: enhanced photovoltaic properties through strategic Co-sensitiza ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00694E [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and photophysical studies on a new fluorescent phenothiazine-based derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tuning Electron-Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by NO2 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Investigation of Sonosensitizers Based on Phenothiazinium Photosensitizers [mdpi.com]

- 27. Phenothiazine-Based Nanoaggregates: Dual Role in Bioimaging and Stem Cell-Driven Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Phenothiazine functional materials for organic optoelectronic applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Phenothiazine: A Prototypical Lead Structure in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenothiazine core is a privileged scaffold in medicinal chemistry, having given rise to a diverse array of therapeutic agents with a wide spectrum of biological activities.[1] Initially recognized for its antipsychotic properties, the versatility of the phenothiazine structure has been extensively explored, leading to the discovery of compounds with potent antimicrobial, anticancer, and other valuable pharmacological effects.[2][3] This technical guide provides a comprehensive overview of phenothiazine as a lead structure, detailing its synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications. The content is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Phenothiazine Scaffold: Synthesis and Physicochemical Properties

Phenothiazine is a tricyclic heterocyclic compound with the chemical formula S(C₆H₄)₂NH.[1] The central thianthrene ring is not planar but exists in a folded conformation. The synthesis of the phenothiazine nucleus can be achieved through several methods, with the classical approach involving the reaction of diphenylamine with sulfur.[1][4] Modern synthetic strategies have expanded to include more efficient methods, such as the cyclization of 2-substituted diphenyl sulfides, allowing for the introduction of a wide range of substituents on the phenothiazine ring system.[1][5][6][7]

Derivatization of the phenothiazine core, particularly at the N10 position of the central ring and the C2 position of one of the benzene rings, has been a key strategy in the development of clinically useful drugs.[8][9] These modifications significantly influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

Mechanism of Action and Pharmacological Effects

The pharmacological effects of phenothiazine derivatives are diverse and depend on their specific structural features. The most well-characterized mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system, which is responsible for the antipsychotic effects of drugs like chlorpromazine and fluphenazine.[10][11][12][13]

Beyond dopamine receptor blockade, phenothiazine derivatives have been shown to interact with a variety of other biological targets, contributing to their broad therapeutic potential. These include:

-

Antagonism of other neurotransmitter receptors: Many phenothiazines also exhibit affinity for serotonin (5-HT), histamine (H1), and muscarinic acetylcholine receptors, which can contribute to both their therapeutic effects and side effect profiles.[14][15]

-

Inhibition of Protein Kinase C (PKC): Certain phenothiazines can inhibit the activity of PKC, an enzyme involved in various cellular signaling pathways, which may contribute to their anticancer effects.[9][16]

-

Modulation of the PI3K/Akt Signaling Pathway: Some derivatives have been shown to modulate the PI3K/Akt pathway, a critical regulator of cell growth, proliferation, and survival, highlighting another avenue for their anticancer activity.[14][17][18]

-

Antimicrobial Activity: Phenothiazines can exert antimicrobial effects through various mechanisms, including disruption of the plasma membrane and inhibition of efflux pumps in bacteria.[19][20][21]

Structure-Activity Relationships (SAR)

The biological activity of phenothiazine derivatives is highly dependent on their chemical structure. Key SAR observations include:

-

Substitution at the C2 Position: The nature of the substituent at the C2 position of the phenothiazine ring is crucial for antipsychotic activity. Electron-withdrawing groups, such as trifluoromethyl (-CF₃) or chlorine (-Cl), generally enhance potency.[8][9]

-

The N10 Side Chain: A three-carbon chain separating the nitrogen at position 10 from the terminal amino group is optimal for neuroleptic activity.[8]

-

The Terminal Amino Group: A tertiary amino group is generally required for potent antipsychotic activity. The nature of the substituents on this nitrogen can influence potency and selectivity. For instance, piperazine-containing side chains often lead to higher potency.[8][22]

These SAR principles have guided the design of numerous phenothiazine-based drugs with tailored pharmacological profiles.

Therapeutic Applications

The versatility of the phenothiazine scaffold has led to its application in treating a wide range of conditions:

-

Psychiatry: Phenothiazines were the first class of effective antipsychotic medications and remain in use for the treatment of schizophrenia and other psychotic disorders.[7][10][11][23] Derivatives like chlorpromazine and fluphenazine are well-established examples.[7]

-

Infectious Diseases: Several phenothiazines have demonstrated significant in vitro and in vivo activity against a variety of bacteria and fungi.[19][20][21][24][25] Their ability to inhibit efflux pumps makes them potential candidates for combating multidrug-resistant infections.[20]

-

Oncology: A growing body of evidence supports the anticancer potential of phenothiazine derivatives.[3][8][11][24][26][27][28] They can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[3][29][30][31]

Quantitative Data on Phenothiazine Derivatives

The following tables summarize key quantitative data for a selection of phenothiazine derivatives across different therapeutic areas.

Table 1: Dopamine D2 Receptor Binding Affinity of Phenothiazine Antipsychotics

| Compound | Kᵢ (nM) for D₂ Receptor | Reference |

| Chlorpromazine | 1.0 - 3.5 | [32] |

| Fluphenazine | 0.4 - 1.2 | [32] |

| Perphenazine | 0.3 - 0.8 | [32] |

| Thioridazine | 1.5 - 4.0 | [33] |

| Trifluoperazine | 0.6 - 1.5 | [33] |

Table 2: Anticancer Activity (IC₅₀) of Phenothiazine Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Chlorpromazine | MCF-7 | Breast Cancer | 15.2 | [24] |

| Fluphenazine | A375 | Melanoma | 8.5 | [27] |

| Thioridazine | U87 | Glioblastoma | 9.3 | [26] |

| Trifluoperazine | PC-3 | Prostate Cancer | 6.67 | [26] |

| CWHM-974 | A375 | Melanoma | 2.1 | [27] |

| Compound 4b | HepG2 | Liver Cancer | 13.8 (µg/mL) | [24] |

| Compound 4k | MCF-7 | Breast Cancer | 12 (µg/mL) | [24] |

| PP | HeLa | Cervical Cancer | 229.1 | [8] |

| PPO | MCF7 | Breast Cancer | 131.7 | [8] |

Table 3: Minimum Inhibitory Concentration (MIC) of Phenothiazines Against Selected Microorganisms

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Chlorpromazine | Staphylococcus aureus | 25 - 100 | [34] |

| Thioridazine | Escherichia coli | 50 - 100 | [34] |

| Fluphenazine | Candida albicans | 10 - 50 | [25] |

| Promethazine | Pseudomonas aeruginosa | >1000 | [35] |

| (S)-JBC 1847 | Staphylococcus aureus | 0.125 - 1 (mg/L) | [36] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of phenothiazine derivatives.

Dopamine D2 Receptor Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.[1][3][23][37][38][39][40]

Materials:

-

HEK293 cells stably expressing human dopamine D2 receptors.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Radioligand: [³H]-Spiperone.

-

Non-specific binding control: (+)-Butaclamol (10 µM).

-

Test phenothiazine compound.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

-

96-well plates.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing D2 receptors to confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand ([³H]-Spiperone), and 50 µL of the test compound at various concentrations (in triplicate).

-

For determining non-specific binding, add 50 µL of 10 µM (+)-butaclamol instead of the test compound.

-

For determining total binding, add 50 µL of assay buffer instead of the test compound.

-

Add 50 µL of the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][10][20][22][41]

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Test phenothiazine compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test phenothiazine compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.[9][12][13][19][42]

Materials:

-

Bacterial or fungal strain of interest.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Test phenothiazine compound.

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Incubator.

Procedure:

-

Preparation of Compound Dilutions:

-

In a 96-well plate, add 50 µL of sterile broth to all wells except the first column.

-

Add 100 µL of the test compound at the highest concentration to the first column.

-

Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate.

-

-

Inoculation:

-

Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the diluted inoculum to each well.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to the study of phenothiazines.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. tandfonline.com [tandfonline.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. Modulation of the Akt Pathway Reveals a Novel Link with PERK/eIF2α, which Is Relevant during Hypoxia | PLOS One [journals.plos.org]

- 15. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 16. Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenothiazines Enhance Mild Hypothermia-induced Neuroprotection via PI3K/Akt Regulation in Experimental Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. srpskiarhiv.rs [srpskiarhiv.rs]

- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. innoprot.com [innoprot.com]

- 24. researchgate.net [researchgate.net]

- 25. Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]

- 28. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Miconazole and phenothiazine hinder the quorum sensing regulated virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 38. bmglabtech.com [bmglabtech.com]

- 39. Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. cdn-links.lww.com [cdn-links.lww.com]

- 41. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 42. bio.libretexts.org [bio.libretexts.org]

An In-depth Technical Guide on the Antioxidant Properties of Phenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of phenothiazine and its derivatives. Phenothiazines are a class of heterocyclic compounds recognized for their wide-ranging pharmacological applications, notably in psychopharmacology.[1] Emerging research has increasingly highlighted their significant potential as potent antioxidants, opening new avenues for their therapeutic application in conditions associated with oxidative stress, such as neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2]

The core chemical structure of phenothiazine, consisting of a thiazine heterocycle fused to two benzene rings, makes it an excellent electron donor, readily participating in oxidation-reduction reactions.[3] This inherent chemical property is the foundation of its antioxidant capabilities. Furthermore, the phenothiazine scaffold can be extensively modified, with various derivatives showing enhanced antioxidant activities.[2][4] Structure-activity relationship (SAR) studies have indicated that the presence of electron-donating groups on the phenothiazine ring generally enhances its antioxidant activity.[2][5]

This guide delves into the mechanisms of action, detailed experimental protocols for assessing antioxidant activity, and a compilation of quantitative data from various studies.

Core Mechanisms of Antioxidant Action

Phenothiazine and its derivatives exert their antioxidant effects through several key mechanisms, primarily centered around their ability to donate electrons and scavenge free radicals. The antioxidant versus pro-oxidant behavior of phenothiazine can be dependent on the surrounding environment, exhibiting mainly antioxidant properties in aqueous solutions and potentially acting as a pro-oxidant in lipid-rich environments through the formation of a stable phenothiazinyl radical.[3][6]

The primary antioxidant mechanisms include:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the phenothiazine molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The N-H bond in the central ring is a key site for this action.[7][8]

-

Single Electron Transfer (SET): Phenothiazine can donate a single electron to a free radical, converting it into a more stable, non-radical species. This process forms a phenothiazine radical cation.[6][7]

-

Radical Adduct Formation (RAF): Phenothiazine can directly react with a free radical to form a stable adduct, effectively removing the radical from circulation.[7][8]

A quantum chemistry study has elucidated that in an aqueous environment, phenothiazine can act as an excellent antioxidant.[6] It can be regenerated after donating an electron, allowing it to scavenge a second radical, highlighting a cyclic process that enhances its antioxidant capacity.[6]

Signaling Pathway and Protective Mechanisms

Beyond direct radical scavenging, phenothiazines can also modulate cellular antioxidant pathways. One of the key pathways implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9] Phenothiazines have been identified as non-electrophilic activators of Nrf2, a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[9]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of phenothiazine and its derivatives is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant potency.[10]

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the radical scavenging ability of compounds. The following table summarizes the IC50 values of various phenothiazine derivatives from different studies.

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Reference |

| Chalcone-based Phenothiazine Derivatives | ||||

| 4a | 18.3 | Ascorbic Acid | 6.4 | [4] |

| 4b | 15.2 | Ascorbic Acid | 6.4 | [4] |

| 4d | 25.6 | Ascorbic Acid | 6.4 | [4] |

| 4h | 30.1 | Ascorbic Acid | 6.4 | [4] |

| 4j | 22.7 | Ascorbic Acid | 6.4 | [4] |

| 4k | 14.8 | Ascorbic Acid | 6.4 | [4] |

| 4m | 19.5 | Ascorbic Acid | 6.4 | [4] |

| 4o | 28.4 | Ascorbic Acid | 6.4 | [4] |

| 4p | 32.9 | Ascorbic Acid | 6.4 | [4] |

| Phenothiazine-Triazole Derivatives | ||||

| 6d | 17.51 ± 0.82 | Ascorbic Acid | 12.14 ± 0.93 | [11] |

| 6e | 16.98 ± 0.69 | Ascorbic Acid | 12.14 ± 0.93 | [11] |

| 6i | 17.12 ± 1.12 | Ascorbic Acid | 12.14 ± 0.93 | [11] |

Other In Vitro Antioxidant Assays

The antioxidant potential of phenothiazine derivatives has also been assessed using other methods, such as the inhibition of human low-density lipoprotein (LDL) oxidation and voltammetry.

| Compound/Derivative | Assay | Result | Reference |

| Phenothiazine | Voltammetry | Antioxidant activity observed | [3] |

| Pyridophenothiazine | Voltammetry | Higher activity than phenothiazine | [3] |

| cis-10-Propenylphenothiazine | Voltammetry | Higher activity than pyridophenothiazine | [3] |

| Propenylphenothiazine dimer | Voltammetry | Highest activity in the series | [3] |

| Compound 2e (4-amino-2-methoxyphenol moiety) | DPPH & LDL Oxidation | More effective than BHA | [2] |

| Compound 5h | DPPH & LDL Oxidation | Less active than other conjugates | [2] |

Experimental Protocols

Standardized protocols are essential for the reliable evaluation and comparison of the antioxidant activities of phenothiazine derivatives. Below are detailed methodologies for commonly employed in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.[10][12]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compounds (phenothiazine derivatives)

-